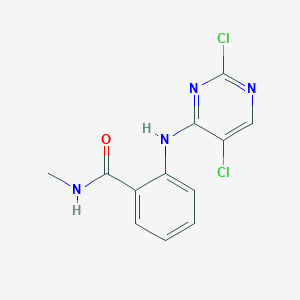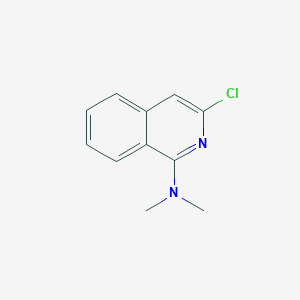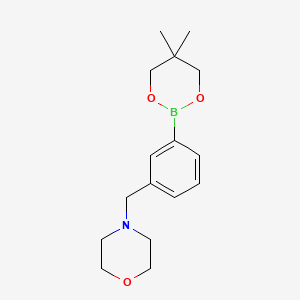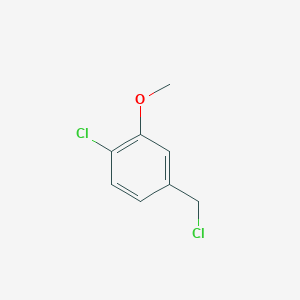
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide
Descripción general
Descripción
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide, commonly referred to as DCPMB, is an organochlorine compound used in a variety of scientific research applications. DCPMB is a colorless solid that is soluble in water, ethanol, and other organic solvents. It is a derivative of pyrimidine and is often used as a starting material for synthesizing other compounds. DCPMB has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Results/Outcomes : Among the compounds tested, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM. This was comparable to the well-known TKI sunitinib (IC50 = 261 nM). Compound 5k was also found to induce cell cycle arrest and apoptosis in HepG2 cells .
Regioselective Synthesis of New Pyrimidine Derivatives
- Application Summary : This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study explores the nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .
- Methods of Application/Experimental Procedures : The pyrimidines were prepared using organolithium reagents. The reaction mixture was quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .
- Results/Outcomes : The study demonstrated the regioselective synthesis of new pyrimidine derivatives, which could have potential applications in the synthesis of drugs with antibacterial and antimicrobial activities .
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives
- Application Summary : This research involves the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application/Experimental Procedures : The compounds were synthesized in three steps with high yields and tested against four different cancer cell lines to evaluate their cytotoxic effects .
- Results/Outcomes : Among the compounds tested, one emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives
- Application Summary : This research involves the synthesis of compounds containing more hydrophobic groups on the 6-position of 2,4-diaminopyrimidine to evaluate the ability of these compounds to inhibit Mtb cells directly .
- Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit Mtb cells .
- Results/Outcomes : The study demonstrated the potential of these compounds as inhibitors of Mtb cells .
Regioselective Synthesis of New Pyrimidine Derivatives
- Application Summary : This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study explores the nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .
- Methods of Application/Experimental Procedures : The pyrimidines were prepared using organolithium reagents. The reaction mixture was quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .
- Results/Outcomes : The study demonstrated the regioselective synthesis of new pyrimidine derivatives, which could have potential applications in the synthesis of drugs with antibacterial and antimicrobial activities .
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives
- Application Summary : This research involves the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application/Experimental Procedures : The compounds were synthesized in three steps with high yields and tested against four different cancer cell lines to evaluate their cytotoxic effects .
- Results/Outcomes : Among the compounds tested, one emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives
- Application Summary : This research involves the synthesis of compounds containing more hydrophobic groups on the 6-position of 2,4-diaminopyrimidine to evaluate the ability of these compounds to inhibit Mtb cells directly .
- Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit Mtb cells .
- Results/Outcomes : The study demonstrated the potential of these compounds as inhibitors of Mtb cells .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPNUOKRHRYIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)


![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)


![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)

![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)
